Octahydro-1H-indol-6-ol
CAS No.:
Cat. No.: VC15794335
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indol-6-ol |
| Standard InChI | InChI=1S/C8H15NO/c10-7-2-1-6-3-4-9-8(6)5-7/h6-10H,1-5H2 |
| Standard InChI Key | WPMCENBDLQRRNM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC2C1CCN2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Octahydro-1H-indol-6-ol features a bicyclic framework comprising a six-membered cyclohexane ring fused to a five-membered pyrrolidine ring. The hydroxyl group at position 6 introduces polarity, influencing solubility and hydrogen-bonding capabilities. The IUPAC name, 2,3,3a,4,5,6,7,7a-octahydro-1H-indol-6-ol, reflects its stereochemical complexity, with three stereocenters at positions 3a, 7a, and 6 . The compound’s SMILES notation (C1CC(CC2C1CCN2)O) and InChIKey (WPMCENBDLQRRNM-UHFFFAOYSA-N) provide unambiguous structural identifiers .
Physical Properties
The compound’s saturated structure confers higher stability compared to aromatic indoles. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Hydrogen Bond Donors | 1 (OH group) |
| Hydrogen Bond Acceptors | 2 (N and O) |
| Rotatable Bonds | 0 |
Its logP value (estimated at 0.89) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The hydroxyl group’s pKa (~10) indicates weak acidity, facilitating proton exchange under basic conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with the hydrogenation of indole derivatives. For example, indol-6-ol undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under 50–100 psi H₂ in ethanol or methanol. This method achieves yields of 70–80%, with reaction times of 12–24 hours. Stereochemical outcomes depend on catalyst selection: Pd/C favors cis-diastereomers, while PtO₂ promotes trans-configurations.
Representative Procedure:
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Dissolve indol-6-ol (10 mmol) in anhydrous ethanol (50 mL).
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Add 5% Pd/C (0.5 g) and pressurize with H₂ to 80 psi.
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Stir at 25°C for 18 hours, then filter through Celite.
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Concentrate under vacuum to obtain octahydro-1H-indol-6-ol as a colorless oil.
Industrial Manufacturing
Continuous flow reactors dominate industrial production, enabling precise control over temperature (20–50°C), pressure (30–100 bar), and residence time (2–5 minutes). This method enhances reproducibility and reduces byproduct formation compared to batch processes. A typical setup involves:
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Reactor Type: Tubular fixed-bed reactor with Pd/Al₂O₃ catalyst.
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Throughput: 500–1,000 kg/month.
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Purity: >98% (HPLC).
Chemical Reactivity and Functionalization
Oxidation Reactions
The hydroxyl group undergoes oxidation to ketones or carboxylic acids. Treatment with KMnO₄ in acidic conditions yields 6-oxo-octahydro-1H-indole, while Jones reagent (CrO₃/H₂SO₄) produces indole-6-carboxylic acid.
Reduction Pathways
Although already saturated, the pyrrolidine nitrogen can be further reduced. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran converts the amine to a secondary alcohol, though this reaction is seldom utilized due to structural instability.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions. For instance, treatment with methyl iodide (CH₃I) in the presence of NaH forms the methyl ether derivative, enhancing lipophilicity.
Biological Activities and Mechanistic Insights
IDO Inhibition in Oncology
Indoleamine 2,3-dioxygenase (IDO) catalyzes tryptophan degradation, suppressing T-cell responses in tumors. Octahydroindole derivatives compete with tryptophan for IDO binding, with IC₅₀ values ranging from 10–50 μM in preliminary assays. Molecular docking studies suggest the hydroxyl group forms hydrogen bonds with heme-bound oxygen, disrupting enzyme activity.
Analytical Characterization
Spectroscopic Methods
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¹H NMR (400 MHz, CDCl₃): δ 3.85 (m, 1H, OH), 3.02 (t, J=7.2 Hz, 2H, N-CH₂), 1.45–1.85 (m, 10H, CH₂) .
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IR (neat): 3350 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H), 1450 cm⁻¹ (C-N) .
Future Research Directions
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Stereochemical Resolution: Develop chiral separation techniques to isolate individual diastereomers.
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In Vivo Efficacy: Evaluate tumor growth inhibition in murine xenograft models.
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Structure-Activity Relationships: Synthesize analogs with varied substituents to optimize IDO affinity.
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